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Compound of Interest

Compound Name: Enterolactone

Cat. No.: B15566152 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of animal models used to

investigate the in vivo effects of enterolactone, a mammalian lignan with therapeutic potential

in oncology, metabolic disorders, and cardiovascular health. Detailed protocols and data

summaries are provided to facilitate the design and execution of preclinical studies.

I. Cancer
Enterolactone has demonstrated significant anti-tumor activity in various preclinical cancer

models. The most studied areas include breast, colon, and prostate cancer.

A. Breast Cancer
Animal Model: Ovariectomized Athymic Nude Mice with MCF-7 Human Breast Cancer

Xenografts. This model is suitable for studying the effects of enterolactone on estrogen-

receptor-positive (ER+) breast cancer growth.

Experimental Protocol:

Animal Husbandry: Female ovariectomized athymic nude mice (e.g., BALB/c nude), 6-8

weeks old, are housed in a sterile environment with ad libitum access to a standard basal

diet (e.g., AIN-93G) and water.
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Tumor Cell Implantation: MCF-7 human breast cancer cells are cultured and harvested. A

suspension of 5 x 10^6 cells in 0.1 mL of Matrigel is injected subcutaneously into the

mammary fat pad of each mouse.

Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

Treatment Groups:

Vehicle Control (e.g., corn oil, subcutaneously)

Enterolactone (e.g., 10 mg/kg body weight, daily subcutaneous injection)

Positive Control (e.g., Estradiol pellet implantation for estrogenic tumor growth response)

Treatment Administration: Enterolactone is dissolved in a suitable vehicle and administered

daily via subcutaneous injection for a specified period (e.g., 22 weeks).

Endpoint Measurements:

Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).

Body weight is monitored weekly.

At the end of the study, tumors are excised, weighed, and processed for histological and

molecular analysis (e.g., apoptosis and proliferation markers).

Quantitative Data Summary: Breast Cancer
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Animal
Model

Treatment Dosage Duration Outcome Reference

Ovariectomiz

ed athymic

nude mice

with MCF-7

xenografts

Enterolactone

(ENL)

10 mg/kg

BW, daily s.c.
22 weeks

91%

regression in

palpable

tumors

[1]

Ovariectomiz

ed athymic

nude mice

with MCF-7

xenografts

Enterodiol

(END)

10 mg/kg

BW, daily s.c.
22 weeks

83%

regression in

palpable

tumors

[1]

B. Colon Cancer
Animal Model: Athymic Mice with COLO 201 Human Colon Cancer Xenografts. This model is

used to assess the impact of enterolactone on the growth of human colon cancer cells in vivo.

Experimental Protocol:

Animal Husbandry: Male athymic nude mice (e.g., BALB/c nude), 5-6 weeks old, are

maintained under specific pathogen-free conditions.

Tumor Cell Implantation: COLO 201 human colon cancer cells are suspended in saline and 5

x 10^6 cells are injected subcutaneously into the flank of each mouse.

Treatment Initiation: Treatment begins when tumors reach a certain volume (e.g., 100-150

mm³).

Treatment Groups:

Placebo Control (vehicle)

Enterolactone (10 mg/kg, 3 times per week, subcutaneous injection)
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Treatment Administration: Enterolactone is administered for a defined period (e.g., 4

weeks).

Endpoint Measurements:

Tumor volume and body weight are measured regularly.

At necropsy, tumors are excised, weighed, and analyzed for markers of apoptosis (e.g.,

TUNEL assay) and proliferation (e.g., PCNA staining).

Quantitative Data Summary: Colon Cancer

Animal
Model

Treatment Dosage Duration Outcome Reference

Athymic mice

with COLO

201

xenografts

Enterolactone

10 mg/kg, 3

times/week

s.c.

4 weeks

Significant

inhibition of

tumor growth

[2][3][4]

II. Metabolic Syndrome
Enterolactone has shown promise in ameliorating features of metabolic syndrome, particularly

type 2 diabetes.

Animal Model: db/db Mice. These mice have a mutation in the leptin receptor gene, leading to

hyperphagia, obesity, hyperglycemia, and insulin resistance, making them a suitable model for

type 2 diabetes.

Experimental Protocol:

Animal Husbandry: Male db/db mice and their lean littermates (db/m) are used. They are

housed with free access to food and water.

Dietary Intervention:

Control Group: Fed a basal 20% casein diet (20C).
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Treatment Groups: Fed 20C diet supplemented with enterolactone at different

concentrations (e.g., 0.001% or 0.01%).

Treatment Duration: The dietary intervention is carried out for a period of 6 weeks.

Endpoint Measurements:

Fasting blood glucose levels are measured weekly.

Intraperitoneal glucose tolerance test (IPGTT) is performed at the end of the study to

assess glucose metabolism.

Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is calculated from

fasting glucose and insulin levels.

At the end of the study, tissues such as skeletal muscle can be collected to analyze

signaling pathways (e.g., AMPK activation, GLUT4 translocation).

Quantitative Data Summary: Metabolic Syndrome

Animal
Model

Treatment Dosage Duration Outcome Reference

db/db mice Enterolactone 0.01% in diet 6 weeks

Suppressed

increase in

fasting blood

glucose,

improved

HOMA-IR

and glucose

intolerance

[5]

III. Cardiovascular Disease (Proposed Protocol)
While direct animal studies on enterolactone and cardiovascular disease are limited, strong

epidemiological data suggest a protective role.[6][7] A proposed study to investigate the effects

of enterolactone on hypertension is outlined below.
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Animal Model: Spontaneously Hypertensive Rat (SHR). The SHR is a well-established genetic

model of essential hypertension.

Proposed Experimental Protocol:

Animal Husbandry: Male SHRs and their normotensive Wistar-Kyoto (WKY) control rats are

used.

Treatment Groups:

WKY Control (vehicle)

SHR Control (vehicle)

SHR + Enterolactone (e.g., 10 mg/kg/day, oral gavage)

SHR + Positive Control (e.g., an antihypertensive drug like captopril)

Treatment Administration: Treatment is administered daily via oral gavage for a period of 8-

12 weeks, starting at an age before or during the development of significant hypertension

(e.g., 6-8 weeks of age).

Endpoint Measurements:

Systolic and diastolic blood pressure are measured weekly using a non-invasive tail-cuff

method.

At the end of the study, 24-hour ambulatory blood pressure can be measured for a more

accurate assessment.

Heart and kidney weight are recorded to assess organ hypertrophy.

Blood and urine samples are collected for biochemical analysis (e.g., electrolytes, markers

of kidney function).

Aortic tissue can be collected for histological analysis and assessment of vascular

remodeling.
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IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by enterolactone and a

general experimental workflow for in vivo studies.
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Caption: Signaling pathways modulated by enterolactone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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